molecular formula C11H15ClO2 B12296991 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene

Cat. No.: B12296991
M. Wt: 214.69 g/mol
InChI Key: DVCAOXJGJNKKPF-UHFFFAOYSA-N
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Description

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene is an organic compound with a molecular formula of C11H15ClO2. This compound is characterized by the presence of a benzene ring substituted with an ethoxy group and a chloropropyl ether group. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene typically involves the reaction of 4-ethoxyphenol with 1-chloropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethers or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Chloropropan-2-yl)oxy)-4-methoxybenzene
  • 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene
  • 1-((1-Chloropropan-2-yl)oxy)benzene

Uniqueness

1-((1-Chloropropan-2-yl)oxy)-4-ethoxybenzene is unique due to the presence of both ethoxy and chloropropyl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(1-chloropropan-2-yloxy)-4-ethoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-3-13-10-4-6-11(7-5-10)14-9(2)8-12/h4-7,9H,3,8H2,1-2H3

InChI Key

DVCAOXJGJNKKPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)CCl

Origin of Product

United States

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